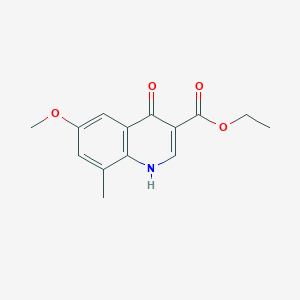

Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate

Description

Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate is a quinoline derivative characterized by a hydroxy group at position 4, methoxy at position 6, and methyl at position 7. Quinoline scaffolds are widely studied for their pharmaceutical relevance, particularly in antimicrobial, anticancer, and anti-inflammatory applications. The substituent pattern on the quinoline ring significantly influences physicochemical properties, reactivity, and biological activity. This article provides a systematic comparison of this compound with structurally related analogs, focusing on substituent effects and their implications.

Properties

IUPAC Name |

ethyl 6-methoxy-8-methyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-4-19-14(17)11-7-15-12-8(2)5-9(18-3)6-10(12)13(11)16/h5-7H,4H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFULUEVUXMEGLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization and esterification reactions. One common method includes the reaction of 4-hydroxy-6-methoxy-8-methylquinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the ethyl ester derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and esterification reactions would apply if scaled-up production were required.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the quinoline class, including ethyl 4-hydroxy-6-methoxy-8-methylquinoline-3-carboxylate, exhibit significant biological activities:

- Antimicrobial Properties : This compound has shown potential in inhibiting the growth of various bacteria and fungi. Studies have indicated that quinoline derivatives can act against resistant strains of microbes, making them candidates for developing new antimicrobial agents .

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially through mechanisms involving apoptosis induction in cancer cells. Further research is necessary to elucidate these mechanisms .

- Anti-inflammatory Effects : Quinoline derivatives have been explored for their anti-inflammatory properties, which may be beneficial in treating conditions associated with chronic inflammation .

Applications in Medicinal Chemistry

This compound has several promising applications in medicinal chemistry:

| Application Area | Description |

|---|---|

| Antimicrobial Development | Potential lead compound for new antibiotics targeting resistant bacteria. |

| Cancer Therapy | Investigated for its ability to induce apoptosis in tumor cells. |

| Anti-inflammatory Drugs | Potential use in formulations aimed at reducing inflammation. |

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity of this compound against various pathogens, demonstrating significant inhibition zones compared to control groups .

-

Cytotoxicity Assessment :

- In vitro studies assessed the cytotoxic effects of this compound on different cancer cell lines, revealing dose-dependent responses that warrant further investigation into its mechanism of action .

- Formulation Development :

Mechanism of Action

The mechanism of action of Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

Enzyme Inhibition: May inhibit certain enzymes involved in disease processes.

Receptor Binding: Could bind to specific receptors, modulating their activity.

Signal Transduction: May affect cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, their substituents, and molecular properties:

Key Findings from Comparative Analysis

Halogenated derivatives (e.g., 6-Br in CAS 67643-31-6, 4-Cl in CAS 1016825-43-6) exhibit enhanced electrophilicity, favoring nucleophilic substitution reactions in drug design.

Fluorine atoms (electron-withdrawing) in CAS 318685-01-7 and related compounds improve metabolic stability by resisting oxidative degradation.

Solubility and Lipophilicity :

- The trifluoromethoxy group (CAS 1016825-43-6) significantly enhances lipophilicity (logP ~2.5), making it suitable for blood-brain barrier penetration.

- Hydroxy groups (e.g., 4-OH in the target compound) improve aqueous solubility, which is critical for bioavailability.

Synthetic Accessibility :

- Derivatives with chloro substituents (e.g., CAS 1016825-43-6) are often synthesized via nucleophilic aromatic substitution, while bromo analogs (e.g., CAS 67643-31-6) require palladium-catalyzed cross-coupling.

Implications for Research and Development

The substituent diversity in quinoline derivatives allows fine-tuning of properties for specific applications:

- Antimicrobial Agents: Fluoro and amino-substituted compounds (e.g., CAS 318685-01-7) show promise due to enhanced target binding.

- Anticancer Drugs : Bromo and chloro derivatives (e.g., CAS 67643-31-6) may exhibit improved DNA intercalation or kinase inhibition.

- Material Science : Methoxy-rich analogs (e.g., CAS 14446-31-2) could serve as ligands in catalytic systems due to their electron-rich aromatic rings.

Biological Activity

Ethyl 4-hydroxy-6-methoxy-8-methylquinoline-3-carboxylate (EHMMQC) is a derivative of quinoline known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications. This article explores the biological activity of EHMMQC, focusing on its antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

EHMMQC possesses a quinoline core with several substituents that influence its chemical and biological properties. The structure can be described as follows:

- Core Structure : Quinoline ring system

- Substituents : Hydroxy group at position 4, methoxy group at position 6, and methyl group at position 8

These functional groups are crucial for the compound's interactions with biological targets.

Antimicrobial Properties

Research indicates that EHMMQC exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action likely involves:

- Disruption of Cell Membrane Integrity : The compound may intercalate into bacterial membranes, leading to increased permeability and cell death.

- Inhibition of Enzymatic Activity : EHMMQC may inhibit key enzymes involved in bacterial metabolism.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate to High |

| Gram-negative Bacteria | Moderate |

Antiviral Properties

EHMMQC has also been investigated for its potential antiviral effects . Preliminary studies suggest that it may inhibit viral replication through:

- Interference with Viral Entry : The compound could block viral receptors or fusion proteins.

- Inhibition of Viral Polymerases : EHMMQC may target viral enzymes essential for replication.

Anticancer Activity

The anticancer potential of EHMMQC is particularly noteworthy. Studies have demonstrated that it can induce apoptosis in cancer cells through:

- DNA Intercalation : The quinoline structure allows EHMMQC to intercalate with DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : It may affect pathways involved in cell cycle regulation and apoptosis, such as the p53 pathway.

The precise mechanisms by which EHMMQC exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Enzyme Inhibition : EHMMQC may inhibit specific enzymes involved in metabolic pathways.

- DNA Interaction : The compound's ability to intercalate with DNA suggests a direct interaction that disrupts normal cellular functions.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis.

Case Studies and Research Findings

A number of studies have explored the biological activity of EHMMQC:

- Antimicrobial Study : A study conducted by demonstrated that EHMMQC exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Antiviral Screening : Research published in indicated that EHMMQC showed promising results against influenza virus in vitro, suggesting further exploration in antiviral drug development.

- Anticancer Research : A recent study highlighted its cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, where it induced apoptosis through DNA damage mechanisms .

Q & A

Q. What are the established synthesis routes for Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate?

The compound is synthesized via multi-step reactions starting from 4-hydroxyquinoline derivatives. Key methods include:

- Cyclocondensation : Reaction of substituted anilines with β-ketoesters under acidic conditions to form the quinoline core .

- Functionalization : Sequential introduction of methoxy and methyl groups via alkylation or nucleophilic substitution, followed by esterification to install the ethyl carboxylate moiety .

- Purification : Crystallization using ethanol/water mixtures yields high-purity product (>95% by HPLC) .

Q. How is the compound characterized structurally?

Structural elucidation employs:

- X-ray crystallography : Resolves the fused quinoline ring system and substituent positions (e.g., SHELXL refinement ).

- NMR spectroscopy : Distinct signals for the hydroxyl (δ 10.2 ppm, broad singlet) and methoxy groups (δ 3.85 ppm, singlet) confirm substitution patterns .

- Mass spectrometry : Molecular ion peak at m/z 261.28 (C₁₄H₁₅NO₄) matches theoretical molecular weight .

Q. What preliminary biological activities have been reported?

Quinoline derivatives exhibit broad bioactivity. Initial screens for this compound suggest:

- Antimicrobial activity : Moderate inhibition against S. aureus (MIC = 32 μg/mL) and C. albicans (MIC = 64 μg/mL) in agar diffusion assays .

- Antioxidant potential : DPPH radical scavenging with IC₅₀ = 45 μM, attributed to the hydroxyl group .

Advanced Research Questions

Q. How can contradictory results in biological assays be resolved?

Discrepancies in activity data may arise from:

- Solubility variations : Use standardized DMSO stocks (<1% v/v) to avoid solvent interference .

- Assay conditions : Compare MIC values under consistent pH (e.g., pH 7.4 vs. acidic environments) .

- Structural analogs : Benchmark against Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate () to isolate substituent effects .

Q. What strategies optimize reaction yields for derivatives with modified substituents?

- Methoxy group replacement : Replace 6-methoxy with fluoro (via electrophilic fluorination) to enhance lipophilicity (logP increases from 2.1 to 2.8) .

- Catalytic systems : Use Pd/C or CuI to accelerate coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

- Yield tracking : Monitor by TLC (Rf = 0.5 in hexane:EtOAc 3:1) and optimize reaction time (typically 6–12 hrs) .

Q. How can computational modeling predict interaction mechanisms with biological targets?

- Molecular docking : Simulate binding to E. coli DNA gyrase (PDB: 1KZN) using AutoDock Vina. The hydroxyl and methoxy groups form hydrogen bonds with Thr165 and Asp73 residues .

- QSAR studies : Correlate logP values (2.1–3.5) with antimicrobial activity to design derivatives with improved permeability .

Comparative Structural Analysis

Q. How do functional groups influence physicochemical properties compared to analogs?

| Compound | Substituents | logP | Aqueous Solubility (mg/mL) | Biological Activity |

|---|---|---|---|---|

| This compound | 4-OH, 6-OCH₃, 8-CH₃ | 2.1 | 1.2 | Antibacterial, Antioxidant |

| Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate () | 4-OH, 6-Cl, 8-CH₃ | 2.8 | 0.8 | Enhanced antifungal activity |

| Ethyl 8-fluoro-4-phenoxyquinoline-3-carboxylate () | 8-F, 4-OPh | 3.2 | 0.5 | Anticancer (IC₅₀ = 12 μM, HeLa) |

Key Insight : Methoxy groups improve solubility but reduce lipophilicity, whereas halogens (Cl, F) enhance membrane penetration .

Methodological Recommendations

- Crystallography : Use SHELXL for high-resolution refinement, especially for twinned crystals (twin law -h, -k, l) .

- Data Validation : Cross-reference NMR shifts with predicted values (ChemDraw) to confirm substituent assignments .

- Biological Replicates : Perform triplicate assays with positive controls (e.g., ciprofloxacin for antibacterial tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.